((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride (GSK484) is a potent and selective inhibitor of peptidylarginine deiminase 4 (PAD4) [ [], [], [] ]. PAD4 is an enzyme that catalyzes the conversion of arginine residues in proteins to citrulline, a process called citrullination [ [] ]. This post-translational modification plays a role in various cellular processes, including gene regulation, immune response, and neutrophil extracellular trap (NET) formation [ [] ]. GSK484 is widely used in scientific research to investigate the role of PAD4 and citrullination in various biological processes and disease models.
GSK484 is a synthetic compound developed as a selective inhibitor of peptidyl arginine deiminase type IV (PAD4), an enzyme involved in the citrullination of proteins, which plays a significant role in various biological processes including immune response and inflammation. This compound has garnered attention for its potential applications in treating diseases associated with PAD4 activity, such as rheumatoid arthritis and certain cancers. GSK484 is characterized by its ability to bind reversibly to PAD4, exhibiting an inhibition constant (IC50) of approximately 50 nM, indicating strong potency in biochemical assays .
GSK484 was developed by GlaxoSmithKline and is part of the Structural Genomics Consortium's initiative to create chemical probes for epigenetics research. It falls under the category of synthetic organic compounds, specifically classified as a mixed-mode inhibitor targeting PAD4, which is a member of the arginine deaminase family . The compound is available from various suppliers, including Cayman Chemical and Sigma-Aldrich .
The synthesis of GSK484 involves several steps that optimize its binding affinity and selectivity towards PAD4. Initial compounds were derived from earlier inhibitors like GSK121, leading to the identification of GSK199 and subsequently GSK484 through structure-activity relationship studies. The synthesis typically employs standard organic chemistry techniques including:
GSK484 has a complex molecular structure represented by the chemical formula . Its structural features include:
The structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C27H31N5O3 |
Molecular Weight | 455.57 g/mol |
InChI Key | BDYDINKSILYBOL-WMZHIEFXSA-N |
GSK484 acts primarily by inhibiting the enzymatic activity of PAD4 through competitive inhibition. The key reactions involved include:
The mechanism by which GSK484 exerts its effects involves several steps:
GSK484 exhibits several notable physical and chemical properties:
Relevant data includes:
Property | Value |
---|---|
Solubility | Soluble in DMSO |
Stability | Stable at room temperature |
GSK484 has significant potential applications in scientific research and therapeutic development:
GSK484 (C₂₇H₃₁N₅O₃; molecular weight 473.56 g/mol) is a potent, cell-permeable inhibitor of peptidyl arginine deiminase 4 (PAD4), an enzyme that catalyzes the post-translational citrullination of arginine residues in proteins. This small molecule exhibits high biochemical potency, with an IC₅₀ of 50 nM against human PAD4 in low-calcium (0.2 mM) conditions. Its inhibitory activity is reduced approximately 5-fold in high-calcium environments (2 mM), reflecting its preferential binding to the calcium-deficient form of the enzyme [2] [5]. GSK484 demonstrates exceptional selectivity (>35-fold) for PAD4 over other PAD isoforms (PAD1–3, PAD6) due to its unique interaction with a hydrophobic pocket formed by Phe634 and Val643 in the PAD4 active site—residues not conserved in other isoforms [2] [3].
Structurally, GSK484 contains a central benzimidazole core and a cyclopropyl group that enhances hydrophobic interactions within the enzyme's binding cleft. X-ray crystallography (resolution: 3.1–3.3 Å) reveals that GSK484 binding induces a conformational shift in residues 633–645, forming a β-hairpin structure that occludes the substrate-binding channel. This mechanism is distinct from irreversible inhibitors like Cl-amidine, as GSK484 binds reversibly without covalent modification of the catalytic cysteine (Cys645) [2] [7]. Off-target profiling against 50 unrelated proteins (including cysteine proteases and histone deacetylases) showed negligible activity at concentrations up to 100 µM, underscoring its specificity [2].
Table 1: Pharmacological Profile of GSK484
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₂₇H₃₁N₅O₃ | PubChem CID 86340175 [1] |
IC₅₀ (PAD4, low Ca²⁺) | 50 nM | Fluorescence polarization assay [2] |
Selectivity (PAD4 vs. PAD1–3,6) | >35-fold | Recombinant enzyme screening [3] |
Binding Mode | Reversible, non-covalent | Dialysis and mass spectrometry [2] |
Off-target Activity | <50% inhibition at 100 µM (50 targets) | HDAC panel, proteases [2] |
GSK484 emerged from systematic optimization of hits identified through screening GlaxoSmithKline's DNA-encoded small-molecule libraries against full-length human PAD4. Initial screening identified GSK121, a lead compound with moderate affinity. Iterative structure-activity relationship (SAR) studies focused on three key regions:
The discovery team exploited PAD4's conformational plasticity by targeting its low-calcium state, a strategy contrasting with earlier irreversible inhibitors (e.g., Cl-amidine) that preferentially bind the calcium-activated enzyme. Fluorescence polarization assays using GSK215—a fluorescent analog of GSK484—confirmed competition with the substrate benzoyl-arginine amide (BAA) in calcium-deficient conditions [2]. Negative controls like GSK106 (lacking the benzimidazole group) showed no activity, validating the SAR rationale [5]. The optimization culminated in GSK484, which balanced potency (IC₅₀ = 50 nM), selectivity, and drug-like properties (LogP = 2.665; PSA = 71.66 Ų) [5].
PAD4 dysregulation drives pathogenesis across autoimmune, oncological, and inflammatory diseases by promoting aberrant protein citrullination. GSK484's therapeutic potential has been validated in multiple disease models:
PAD4 inhibition also disrupts pathological feedback loops: Citrullinated antigens fuel autoantibody production (e.g., ACPAs in RA), while NETs promote tumor metastasis via integrin activation [3] [4].
Table 2: Efficacy of GSK484 in Preclinical Disease Models
Disease Model | Key Findings | Mechanistic Insight |
---|---|---|
Colorectal Cancer (Xenograft) | 60% tumor growth inhibition with radiotherapy | ↓ NETs, ↑ DNA damage (γH2AX) [4] |
Collagen-Induced Arthritis | 40% reduction in clinical scores vs. controls | ↓ H3Cit, ↓ IL-6, ↓ bone erosion [9] |
DSS-Induced Colitis | NET reduction to baseline; no histology improvement | NET-independent pathology [8] |
NETosis—a programmed cell death pathway releasing chromatin webs decorated with cytotoxic proteins—relies on PAD4-mediated histone citrullination to decondense chromatin. GSK484 disrupts this process by:
Notably, GSK484 does not impair neutrophil viability or bacterial killing at NET-inhibitory concentrations, preserving critical innate immune functions [2]. In disease contexts, unchecked NETs exacerbate pathology:
Table 3: GSK484 Modulation of NET-Associated Pathways
NET Inducer | GSK484 Effect | Biological Consequence |
---|---|---|
Calcium Ionophore | ↓ 90% H3Cit; ↓ NETs | Blocks ROS-independent NETosis [2] |
S. aureus | Disrupts diffused NET formation | Preserves bacterial killing [2] |
Autoantibodies (RA) | Reduces joint NET density | ↓ Autoantigen exposure [9] [10] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7